molecular formula C21H14FN3O3 B2831049 N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 931937-16-5

N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2831049
CAS RN: 931937-16-5
M. Wt: 375.359
InChI Key: XVRXRRZDXHCCBU-UHFFFAOYSA-N
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Description

The compound “N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline core, which is a type of nitrogen-containing heterocycle. Quinazolines and their derivatives have been studied for their potential biological activities .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research on compounds structurally related to N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has shown significant antibacterial and antifungal activities. For instance, fluoroquinolones, which share a similar fluorinated aromatic structure, have been noted for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003; Patel & Patel, 2010). These compounds' effectiveness is attributed to their ability to interfere with bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Radioligand Development for Medical Imaging

Quinoline and quinazolinone derivatives have been explored as potential radioligands for medical imaging, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These compounds, including those labeled with carbon-11, have shown promise in visualizing peripheral benzodiazepine receptors, which could be crucial in diagnosing and studying various neurological conditions (Matarrese et al., 2001).

Antitumor Activity

Compounds with a similar structural framework have demonstrated inhibitory effects on the proliferation of certain cancer cell lines, indicating potential antitumor activity. This is particularly relevant in the synthesis of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which has been shown to inhibit the growth of cancer cells (Hao et al., 2017).

properties

IUPAC Name

N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O3/c22-14-7-9-15(10-8-14)23-19(26)13-6-11-17-18(12-13)24-21(28)25(20(17)27)16-4-2-1-3-5-16/h1-12H,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRXRRZDXHCCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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